molecular formula C16H18BrNO3 B12285491 Higenamine Hydrobromide Salt

Higenamine Hydrobromide Salt

Cat. No.: B12285491
M. Wt: 352.22 g/mol
InChI Key: KNUKFIRMGSQPEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Higenamine Hydrobromide Salt, also known as 1,2,3,4-Tetrahydro-1-[(4-hydroxyphenyl)methyl]-6,7-isoquinolinediol Hydrobromide, is a chemical compound derived from various plants, including Aconitum. It is known for its pharmacological properties, particularly in cardiovascular health. This compound is more stable and soluble in water compared to its free base form, making it suitable for clinical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Higenamine Hydrobromide Salt typically involves the extraction of higenamine from plant sources followed by its conversion to the hydrobromide salt. The process includes:

    Extraction: Higenamine is extracted from plant materials using solvents such as ethanol or methanol.

    Purification: The crude extract is purified using chromatographic techniques.

    Salt Formation: Higenamine is reacted with hydrobromic acid to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification to meet pharmaceutical standards. The final product is often subjected to rigorous quality control to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Higenamine Hydrobromide Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of higenamine, such as quinones, dihydro compounds, and substituted isoquinolines .

Scientific Research Applications

Higenamine Hydrobromide Salt has a wide range of scientific research applications:

    Chemistry: It is used as a reference material in analytical chemistry for the development of detection methods.

    Biology: Higenamine is studied for its effects on cellular processes, including apoptosis and oxidative stress.

    Medicine: It is investigated for its potential therapeutic effects in cardiovascular diseases, including heart failure and arrhythmia. .

    Industry: It is used in the formulation of dietary supplements and performance-enhancing products.

Mechanism of Action

Higenamine Hydrobromide Salt exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Higenamine Hydrobromide Salt is unique due to its enhanced stability and solubility, making it more suitable for clinical applications. Its specific interaction with β2-adrenergic receptors and its potent antioxidant activity further distinguish it from similar compounds .

Properties

IUPAC Name

1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3.BrH/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14;/h1-4,8-9,14,17-20H,5-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUKFIRMGSQPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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